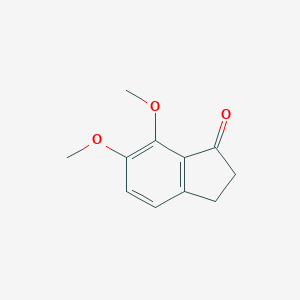

6,7-Dimethoxy-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-9-6-4-7-3-5-8(12)10(7)11(9)14-2/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUDFFGGORMLAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2=O)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571064 | |

| Record name | 6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57441-74-4 | |

| Record name | 6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6,7-Dimethoxy-1-indanone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of 6,7-Dimethoxy-1-indanone, including its fundamental chemical properties. Due to the limited availability of in-depth experimental data for this specific isomer, this document also presents relevant information on the broader class of indanone derivatives to offer a contextual understanding of their potential applications and biological significance.

Core Compound Data: this compound

Quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 57441-74-4 | [1][2][3] |

| Molecular Weight | 192.21 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively available in the current body of scientific literature. However, the synthesis of structurally related indanone compounds is well-documented. The following section details a representative synthesis protocol for a related compound, 5,6-dimethoxy-2-methyl-1-indanone, which illustrates a common synthetic strategy for this class of molecules.

Synthesis of 5,6-Dimethoxy-2-Methyl-1-Indanone (Representative Example)

This protocol is adapted from a documented catalytic intramolecular Friedel-Crafts reaction.

Materials:

-

3,4-dimethoxybenzaldehyde

-

2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

Ethanol

-

Piperidine

-

Acetic acid

-

Sodium triacetoxyborohydride

-

Dichloromethane

-

Saturated ammonium chloride solution

-

Deionized water

Procedure:

-

Preparation of 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione:

-

In a 1-L, two-necked, round-bottomed flask, dissolve 3,4-dimethoxybenzaldehyde (20.0 g, 120 mmol) and Meldrum's acid (17.7 g, 123 mmol) in ethanol (250 mL).

-

Add piperidine (1.2 mL, 12.3 mmol) and acetic acid (0.7 mL, 12.3 mmol) sequentially to the solution.

-

Stir the solution at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (52.1 g, 246 mmol) in four equal portions at 30-minute intervals.

-

Continue stirring for an additional 60 minutes at room temperature.

-

-

Quenching and Extraction:

-

Cool the reaction mixture in an ice bath and quench by adding a saturated ammonium chloride solution (60 mL).

-

Transfer the mixture to a 1-L separatory funnel using dichloromethane (3 x 80 mL) and saturated ammonium chloride solution (3 x 80 mL).

-

Add deionized water (50 mL) to facilitate layer separation.

-

Separate the layers and collect the organic phase.

-

Note: The subsequent steps of the full synthesis to achieve 5,6-dimethoxy-2-methyl-1-indanone would involve further reactions, including the intramolecular Friedel-Crafts cyclization.

Experimental Workflow Diagram

The following diagram illustrates the initial steps in the synthesis of a dimethoxy-indanone precursor.

Caption: Synthesis workflow for a dimethoxy-indanone precursor.

Biological Significance and Potential Applications

While specific biological activities of this compound are not widely reported, the indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.

Derivatives of indanone have been investigated for a range of therapeutic applications, including:

-

Neurodegenerative Diseases: The 1-indanone moiety is a key structural component in compounds developed as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. Methoxy-substituted 1-indanone derivatives have also shown affinity for adenosine A1 and A2A receptors, indicating potential for the treatment of Parkinson's disease.

-

Anticancer Agents: Certain indanone derivatives have demonstrated anticancer properties.

-

Antimicrobial and Antiviral Activity: The indanone structure is also found in compounds with antimicrobial and antiviral activities.

The specific substitution pattern of the methoxy groups on the indanone ring, as in this compound, can significantly influence its electronic properties and binding affinities for biological targets. The relative lack of extensive research on the 6,7-dimethoxy isomer compared to other isomers, such as the 5,6-dimethoxy variant, suggests an opportunity for novel investigations into its unique biological profile.

References

Spectroscopic Profile of 6,7-Dimethoxy-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 6,7-Dimethoxy-1-indanone, a key intermediate in various synthetic pathways. Due to the limited availability of experimental data for this compound, this guide presents data for the closely related analogue, 6,7-dimethoxy-2-methyl-1-indanone , as reported in a peer-reviewed chemical synthesis protocol.[1] This information serves as a valuable reference point for the characterization of similarly substituted indanone derivatives.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS) data for 6,7-dimethoxy-2-methyl-1-indanone.[1]

Table 1: ¹H NMR Spectroscopic Data for 6,7-Dimethoxy-2-methyl-1-indanone

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.15 | d | 8.2 | 1 H | Ar-H |

| 7.04 | d | 8.2 | 1 H | Ar-H |

| 3.99 | s | 3 H | OCH₃ | |

| 3.86 | s | 3 H | OCH₃ | |

| 3.27 | dd | 16.3, 7.7 | 1 H | CH₂ |

| 2.72-2.57 | m | 2 H | CH & CH₂ | |

| 1.27 | d | 7.2 | 3 H | CH₃ |

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 6,7-Dimethoxy-2-methyl-1-indanone

| Chemical Shift (δ) ppm | Assignment |

| 206.6 | C=O |

| 150.9 | Ar-C |

| 146.9 | Ar-C |

| 145.9 | Ar-C |

| 128.4 | Ar-C |

| 120.8 | Ar-CH |

| 119.9 | Ar-CH |

| 61.5 | OCH₃ |

| 58.8 | OCH₃ |

| 43.0 | CH |

| 33.6 | CH₂ |

| 16.1 | CH₃ |

Solvent: CDCl₃, Frequency: 75 MHz[1]

Table 3: IR and Mass Spectrometry Data for 6,7-Dimethoxy-2-methyl-1-indanone

| Technique | Result |

| Infrared (IR) | 1708 cm⁻¹ (C=O stretch) |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₂H₁₄O₃ [M]⁺: 206.0943, Found: 206.0945 |

IR Medium: CH₂Cl₂[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for indanone derivatives. Specific parameters may need to be optimized for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified indanone derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 75 MHz or higher.

-

Standard pulse programs are used for both ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solution IR: Dissolve a small amount of the sample in a suitable solvent that has minimal absorption in the region of interest (e.g., dichloromethane, chloroform). Place a drop of the solution between two salt plates (e.g., NaCl or KBr).

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass data.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

-

Data Analysis: Determine the m/z of the molecular ion peak. For high-resolution mass spectrometry (HRMS), the exact mass is used to confirm the elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic validation of a chemical compound.

References

Physical and chemical properties of 6,7-Dimethoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6,7-Dimethoxy-1-indanone, a valuable building block in medicinal chemistry and materials science. This document details its known physical characteristics, provides insights into its synthesis through analogous chemical reactions, and presents available spectral data for related compounds to aid in its characterization. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and similar indanone derivatives.

Introduction

This compound is a substituted indanone, a class of compounds recognized as a "privileged scaffold" in drug discovery due to its presence in numerous pharmacologically active molecules. The methoxy groups on the aromatic ring significantly influence the electronic properties and binding affinities of the indanone core, making it a subject of interest for the development of novel therapeutic agents. Methoxy-substituted 1-indanone derivatives have shown potential as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research and have demonstrated nanomolar affinity for adenosine A1 and A2A receptors, suggesting their potential in treating neurodegenerative disorders like Parkinson's disease.[1] This guide focuses specifically on the 6,7-dimethoxy isomer, highlighting its known properties and providing context through data on related isomers.

Physical Properties

The known physical properties of this compound (CAS Number: 57441-74-4) are summarized in the table below. It is important to distinguish this compound from its more extensively documented isomer, 5,6-Dimethoxy-1-indanone (CAS Number: 2107-69-9).

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Melting Point | 40-43 °C | |

| Boiling Point | 341.3 ± 42.0 °C (Predicted) | |

| Density | 1.179 ± 0.06 g/cm³ (Predicted) | |

| Appearance | Dark Orange to Very Dark Orange Low-Melting Solid | |

| Solubility | Slightly soluble in Chloroform and Methanol |

Chemical Properties and Synthesis

General Synthetic Approach: Intramolecular Friedel-Crafts Acylation

The general strategy involves the cyclization of a substituted 3-phenylpropanoic acid in the presence of a strong acid catalyst. The regioselectivity of the cyclization is a critical factor, determining the final substitution pattern on the indanone ring.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for an Analogous Compound: Synthesis of 5,6-Dimethoxy-1-indanone

The following protocol for the synthesis of 5,6-Dimethoxy-1-indanone from 3-(3,4-dimethoxyphenyl)propanoic acid illustrates the key steps and reagents that could be adapted for the synthesis of the 6,7-dimethoxy isomer.[4]

Materials:

-

3-(3,4-dimethoxyphenyl)propanoic acid

-

Phosphorus pentoxide (P₂O₅)

-

p-Toluenesulfonic acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Ice water

Procedure:

-

A mixture of P₂O₅ (36 mmol) and p-toluenesulfonic acid (36 mmol) is heated to 120 °C with stirring for 30 minutes until a clear, homogeneous solution is formed.[4]

-

3-(3,4-dimethoxyphenyl)propanoic acid (3.0 mmol) is added in one portion, and the solution is stirred at 120 °C for 5 minutes.[4]

-

The reaction mixture is then cooled, and ice water is added.

-

The resulting mixture is extracted three times with dichloromethane.

-

The combined organic layers are washed with a saturated solution of sodium bicarbonate, dried with magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[4]

Spectroscopic Data (Analogous Compounds)

Direct and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the surveyed literature. However, data for the closely related regioisomer, 6,7-dimethoxy-2-methyl-1-indanone , can provide valuable reference points for the expected spectral features.[2]

¹H NMR Data for 6,7-Dimethoxy-2-methyl-1-indanone

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| 7.15 | d | 8.2 Hz | 1H | Ar-H |

| 7.04 | d | 8.2 Hz | 1H | Ar-H |

| 3.99 | s | 3H | -OCH₃ | |

| 3.86 | s | 3H | -OCH₃ | |

| 3.27 | dd | 16.3, 7.7 Hz | 1H | -CH- |

| 2.72-2.57 | m | 2H | -CH₂- | |

| 1.27 | d | 7.2 Hz | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 300 MHz[2]

¹³C NMR Data for 6,7-Dimethoxy-2-methyl-1-indanone

| Chemical Shift (δ) | Assignment |

| 206.6 | C=O |

| 150.9 | Ar-C |

| 146.9 | Ar-C |

| 145.9 | Ar-C |

| 128.4 | Ar-C |

| 120.8 | Ar-CH |

| 119.9 | Ar-CH |

| 61.5 | -OCH₃ |

| 58.8 | -OCH₃ |

| 43.0 | -CH- |

| 33.6 | -CH₂- |

| 16.1 | -CH₃ |

Solvent: CDCl₃, Frequency: 75 MHz[2]

IR Data for 6,7-Dimethoxy-2-methyl-1-indanone

| Wavenumber (cm⁻¹) | Assignment |

| 1708 | C=O stretch |

Solvent: CH₂Cl₂[2]

Mass Spectrometry Data for 6,7-Dimethoxy-2-methyl-1-indanone

| m/z | Assignment |

| 206.0943 (Calculated) | [M]⁺ (C₁₂H₁₄O₃) |

| 206.0945 (Found) | [M]⁺ |

Method: High-Resolution Mass Spectrometry (HRMS)[2]

Experimental Workflows and Logical Relationships

The synthesis of indanones via intramolecular Friedel-Crafts acylation involves a clear logical progression from the starting material to the final product, with purification being a key step to isolate the desired isomer.

Caption: A generalized experimental workflow for indanone synthesis.

Conclusion

This compound remains a compound of significant interest for further investigation, particularly in the fields of medicinal chemistry and materials science. While detailed experimental and spectroscopic data are not yet widely available, this guide provides a solid foundation based on the known properties of the compound and its close structural analogs. The provided synthetic methodologies for related indanones offer a clear path for the targeted synthesis and future characterization of this compound. Further research is warranted to fully elucidate its chemical behavior, biological activity, and potential applications.

References

The Multifaceted Biological Activities of 6,7-Dimethoxy-1-indanone and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its various substituted forms, derivatives of 6,7-dimethoxy-1-indanone are emerging as a class of molecules with diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research into the biological effects of this compound and its analogs, with a focus on their potential therapeutic applications. This document details their anti-inflammatory, neuroprotective, and anticancer properties, presenting quantitative data, experimental methodologies, and outlining the key signaling pathways involved.

Neuroprotective Effects: Targeting Cholinesterases in Alzheimer's Disease

A significant area of investigation for dimethoxy-1-indanone derivatives has been in the context of neurodegenerative disorders, particularly Alzheimer's disease. The mechanism of action often involves the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine.

A series of indanone derivatives have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Notably, certain derivatives have shown inhibitory activities in the nanomolar range, comparable to the well-established drug Donepezil.[1][2] For instance, specific compounds have demonstrated potent AChE inhibitory activity with IC50 values as low as 14.8 nM and 18.6 nM.[1] These compounds are often designed as multi-target-directed ligands, also exhibiting capabilities to inhibit the self-assembly of amyloid-beta (Aβ) peptides and disassemble preformed Aβ oligomers, key pathological hallmarks of Alzheimer's disease.[1]

Quantitative Data: Cholinesterase Inhibition

| Compound/Derivative | Target | IC50 (nM) | Reference |

| Indanone Derivative 9 | AChE | 14.8 | [1] |

| Indanone Derivative 14 | AChE | 18.6 | [1] |

| Indanone-Aminopropoxy Benzylidene 5c | AChE | 120 | [3] |

| Indanone-Aminopropoxy Benzylidene 7b | BChE | 40 | [3] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the compounds against AChE is typically determined using a modified Ellman's spectrophotometric method.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

-

Phosphate buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance of the resulting yellow 5-thio-2-nitrobenzoate anion at a wavelength of 412 nm at regular intervals.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Cholinesterase Inhibition and Neuroprotection

Caption: Mechanism of cholinesterase inhibition by this compound derivatives.

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

Derivatives of 1-indanone have demonstrated significant anti-inflammatory properties. These compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[4][5] The underlying mechanism often involves the modulation of critical inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][6]

For example, certain 2-benzylidene-1-indanone derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB and the phosphorylation of JNK and ERK, key components of the MAPK pathway, in macrophages.[6]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Indanone Derivative | Heat-induced hemolysis | - | 54.69 | [7] |

| Aryl 7-chloroquinolinyl hydrazone derivative | Inhibition of pro-inflammatory cytokines | Macrophages | 12.39 | [8] |

| Benzophenone derivative | COX-1 Inhibition | - | 11.18 | [8] |

| Benzophenone derivative | COX-2 Inhibition | - | 0.10 | [8] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

Cell Culture:

-

RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

Procedure:

-

Seed the RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Determine the cell viability using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Calculate the percentage of inhibition of cytokine production and determine the IC50 values.

Signaling Pathway: Anti-inflammatory Action

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.

Anticancer Activity: Targeting Cell Proliferation and Survival

Various derivatives of 1-indanone have been investigated for their potential as anticancer agents. Studies have shown that these compounds can exhibit cytotoxic effects against a range of cancer cell lines, including colorectal and breast cancer.[9][10] The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key proteins involved in cancer progression.

For instance, an indanone-based thiazolyl hydrazone derivative (ITH-6) has demonstrated potent cytotoxicity against p53 mutant colorectal cancer cells, with IC50 values in the sub-micromolar range.[9] This compound was found to induce G2/M phase cell cycle arrest and apoptosis, and to inhibit the expression of NF-κB p65 and Bcl-2.[9]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| ITH-6 | HT-29 (Colorectal Cancer) | 0.44 | [9] |

| ITH-6 | COLO 205 (Colorectal Cancer) | 0.98 | [9] |

| ITH-6 | KM 12 (Colorectal Cancer) | 0.41 | [9] |

| Thienopyrimidine derivative | T47D (Breast Cancer) | 6.9 | [10] |

| Thienopyrimidine derivative | MDA-MB-231 (Breast Cancer) | 10 | [10] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Cell Culture:

-

Human cancer cell lines (e.g., HT-29, MCF-7) are maintained in an appropriate culture medium supplemented with FBS and antibiotics at 37°C in a 5% CO2 incubator.

Procedure:

-

Seed the cancer cells in 96-well plates at a specific density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow: Anticancer Drug Screening

Caption: A typical workflow for screening the anticancer activity of this compound derivatives.

Antimicrobial Activity

Preliminary studies have also suggested that derivatives of dimethoxy-1-indanone possess antimicrobial properties. For example, novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine have shown promising antibacterial activity.[11] Further research is needed to fully elucidate the spectrum of activity and the minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity

While specific MIC values for this compound derivatives are not extensively reported, related compounds have shown activity. For example, a series of methoxy-4'-amino chalcone derivatives were tested for their antimicrobial activities, with some exhibiting strong effects.[12]

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| Gemini QAS with decyl residues | C. albicans | 32 | [13] |

| Gemini QAS with decyl residues | C. glabrata | 16 | [13] |

| Gemini QAS with decyl residues | S. aureus | 8 | [13] |

| Gemini QAS with decyl residues | E. coli | 32 | [13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Procedure (Broth Microdilution Method):

-

Prepare a stock solution of the test compound.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified time (e.g., 18-24 hours).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for drug discovery and development. The diverse biological activities, including neuroprotective, anti-inflammatory, anticancer, and antimicrobial effects, highlight the therapeutic potential of this class of compounds. The quantitative data presented herein underscore the potency of some of these derivatives.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the indanone ring and its side chains will be crucial to optimize potency and selectivity for specific biological targets.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified in vitro need to be evaluated in relevant animal models to assess their efficacy, safety, and pharmacokinetic profiles.

-

Mechanism of Action Elucidation: Further studies are required to fully understand the molecular mechanisms underlying the observed biological activities and to identify novel cellular targets.

-

Focus on the 6,7-Dimethoxy Isomer: While much of the current research has focused on the 5,6-dimethoxy isomer due to its presence in Donepezil, dedicated studies on the 6,7-dimethoxy isomer are warranted to explore its unique pharmacological profile.

References

- 1. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

6,7-Dimethoxy-1-indanone: A Versatile Scaffold for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

6,7-Dimethoxy-1-indanone, a substituted indanone derivative, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, fused-ring structure, combined with the electron-donating methoxy groups, provides a unique three-dimensional arrangement that facilitates interactions with a variety of biological targets. This technical guide explores the multifaceted applications of the this compound core, detailing its synthesis, derivatization, and its role in the development of therapeutic agents for a range of diseases, including neurodegenerative disorders, cancer, and microbial infections. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and elucidates the underlying signaling pathways, offering a valuable resource for researchers in the field of drug discovery.

Introduction

The 1-indanone skeleton is a recurring motif in numerous biologically active compounds and natural products. Its structural rigidity and synthetic tractability have made it an attractive starting point for the design of novel therapeutic agents. The addition of methoxy groups to the aromatic ring, as seen in this compound, significantly influences the molecule's electronic properties and its ability to form key interactions with biological macromolecules. This has led to the exploration of its derivatives in various therapeutic areas. Notably, the closely related 5,6-dimethoxy-1-indanone is a key intermediate in the synthesis of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. While the 6,7-dimethoxy isomer is less extensively documented, it holds significant promise for the development of novel therapeutics with potentially different selectivity and pharmacological profiles.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several synthetic routes, most commonly involving an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.

Synthesis of 5,6-Dimethoxy-1-indanone from 3-(3,4-dimethoxyphenyl)propanoic acid

A representative and well-documented procedure for a closely related isomer, 5,6-dimethoxy-1-indanone, provides a solid foundation for the synthesis of the 6,7-dimethoxy analog. This method involves the cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid using a mixture of phosphorus pentoxide (P₂O₅) and p-toluenesulfonic acid.

Experimental Protocol:

-

In a round-bottom flask, phosphorus pentoxide (6.85 g, 36 mmol) and p-toluenesulfonic acid (5.11 g, 36 mmol) are combined and heated to 120 °C with stirring for 30 minutes to form a clear, homogeneous solution.

-

3-(3,4-dimethoxyphenyl)propanoic acid (0.630 g, 3.0 mmol) is added in one portion to the hot solution.

-

The reaction mixture is stirred at 120 °C for 5 minutes, during which it turns into a deep purple solution.

-

After cooling, ice water is added to the reaction mixture.

-

The aqueous mixture is extracted three times with dichloromethane (CH₂Cl₂).

-

The combined organic layers are washed with a saturated solution of sodium bicarbonate (NaHCO₃), dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by recrystallization or column chromatography.

A similar strategy can be employed for the synthesis of this compound, starting from 3-(3,4-dimethoxyphenyl)propanoic acid. The regioselectivity of the cyclization can be influenced by the choice of acid catalyst and reaction conditions. For instance, the use of polyphosphoric acid (PPA) with varying P₂O₅ content has been shown to direct the cyclization to different positions on the aromatic ring.

Therapeutic Applications and Biological Activities

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Neurodegenerative Diseases

Inspired by the success of Donepezil, researchers have investigated dimethoxy-1-indanone derivatives for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. The primary mechanism of action for many of these compounds is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is crucial for cognitive function.

Furthermore, some derivatives have been shown to exhibit multi-target activity by also inhibiting the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Indanone Derivatives

| Compound | AChE IC₅₀ (nM) | Reference |

| Derivative 9 | 14.8 | |

| Derivative 14 | 18.6 | |

| Donepezil | - | |

| Tacrine | - |

Note: Specific IC₅₀ values for Donepezil and Tacrine were not provided in the source but were used as reference compounds.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

The assay is typically performed in a 96-well microplate.

-

A reaction mixture is prepared containing a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.

-

The enzyme acetylcholinesterase (AChE) is added to the mixture and incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI).

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

-

The absorbance of the yellow product is measured spectrophotometrically at a wavelength of 412 nm over time.

-

The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity

Derivatives of the indanone scaffold have shown significant potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

Table 2: Anticancer Activity of Selected Indanone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| ITH-6 | HT-29 (Colon) | 0.44 | |

| ITH-6 | COLO 205 (Colon) | 0.98 | |

| ITH-6 | KM 12 (Colon) | 0.41 | |

| Thiazolyl hydrazone derivatives (range) | Colorectal cancer cell lines | 0.41 ± 0.19 to 6.85 ± 1.44 | |

| Indanone 10 | MCF-7 (Breast) | 2.2 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Human cancer cell lines (e.g., HT-29, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a further 3-4 hours, allowing viable cells to metabolize the MTT into a purple formazan product.

-

The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

IC₅₀ values, the concentration of the compound that causes 50% inhibition of cell growth, are determined from the dose-response curves.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Indanone derivatives have been investigated for their ability to modulate inflammatory responses, often by inhibiting the production of pro-inflammatory mediators.

Table 3: Anti-inflammatory Activity of a Selected Indanone Derivative

| Compound | Assay | Concentration (µM) | % Inhibition | Reference |

| Indanone derivative | Heat-induced hemolysis | 10 | 9.12 ± 0.75 | |

| 20 | 17.97 ± 1.05 | |||

| 30 | 28.44 ± 1.84 | |||

| 40 | 45.91 ± 0.42 | |||

| 50 | 54.65 ± 3.51 | |||

| 80 | 63.21 ± 1.72 | |||

| 100 | 72.82 ± 4.36 | |||

| Diclofenac sodium (standard) | 100 | 85.71 ± 2.89 |

Experimental Protocol: Heat-Induced Hemolysis Assay

-

A blood sample is obtained and centrifuged to separate the red blood cells (RBCs). The RBCs are washed with isotonic saline.

-

A suspension of RBCs is prepared in isotonic buffer.

-

The test indanone derivative is added to the RBC suspension at various concentrations. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

-

The samples are incubated in a water bath at a temperature that induces hemolysis (e.g., 60 °C) for a specific duration.

-

After incubation, the samples are cooled and centrifuged.

-

The absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically.

-

The percentage of hemolysis is calculated, and the percentage of inhibition of hemolysis by the test compound is determined relative to the control.

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Indanone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

A series of twofold dilutions of the test compound is prepared in a liquid growth medium in a 96-well microplate.

-

A standardized inoculum of the test microorganism (bacterial or fungal) is added to each well.

-

Positive (microorganism with no compound) and negative (medium only) controls are included.

-

The microplate is incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their rational design and optimization. One of the key signaling pathways implicated in the effects of some bioactive indanone-related compounds is the PI3K/Akt pathway.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer and other diseases.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, leading to the regulation of various cellular functions.

Some indole compounds, which share structural similarities with the indanone core, have been shown to inhibit the PI3K/Akt/mTOR signaling pathway. This suggests that this compound derivatives may exert their anticancer effects, at least in part, through the modulation of this critical pathway.

Conclusion and Future Directions

The this compound core represents a versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including neuroprotective, anticancer, anti-inflammatory, and antimicrobial effects. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.

Future research in this area should focus on several key aspects:

-

Elucidation of Specific Molecular Targets: While the modulation of pathways like PI3K/Akt has been suggested, the precise molecular targets of this compound derivatives often remain to be fully characterized. Identifying these targets will be crucial for understanding their mechanisms of action and for designing more selective and potent compounds.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR for different biological activities will guide the optimization of lead compounds. This includes investigating the effects of various substituents on the indanone ring and at other positions.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro results need to be translated into in vivo models to assess the efficacy, toxicity, and pharmacokinetic profiles of these compounds.

-

Exploration of New Therapeutic Areas: The diverse biological activities of indanone derivatives suggest that their therapeutic potential may extend beyond the areas currently investigated.

The Emerging Potential of 6,7-Dimethoxy-1-indanone in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Among its derivatives, 6,7-Dimethoxy-1-indanone is emerging as a versatile building block for the development of novel therapeutic agents, particularly in the realm of neurodegenerative diseases, cancer, and inflammatory disorders. This technical guide provides an in-depth overview of the potential applications of this compound in drug discovery, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. While extensive research has focused on the related 5,6-dimethoxy isomer, this guide will also draw upon findings from the broader indanone class to highlight the untapped potential of the 6,7-dimethoxy scaffold.

Therapeutic Potential in Neurodegenerative Disorders

The primary focus of drug discovery efforts involving the indanone scaffold has been in the treatment of neurodegenerative diseases, most notably Alzheimer's and Parkinson's disease.

Alzheimer's Disease

Alzheimer's disease is a complex neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. The multifaceted nature of the disease necessitates multi-target-directed ligands (MTDLs) for effective treatment. Indanone derivatives, including those based on the this compound scaffold, are promising candidates for MTDLs due to their ability to inhibit key enzymes and pathological processes.

Acetylcholinesterase (AChE) Inhibition: One of the primary therapeutic strategies for Alzheimer's is to increase the levels of the neurotransmitter acetylcholine by inhibiting its degrading enzyme, acetylcholinesterase (AChE). The well-known Alzheimer's drug, Donepezil, features a 5,6-dimethoxyindanone moiety, underscoring the potential of this scaffold in AChE inhibition. Derivatives of this compound can be designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to potent inhibition.

Amyloid-β Aggregation Inhibition: The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in Alzheimer's pathology. Indanone derivatives have been shown to inhibit Aβ self-assembly and even promote the disassembly of pre-formed aggregates. This activity is crucial for halting the progression of the disease.

Quantitative Data on Indanone Derivatives for Alzheimer's Disease:

| Compound Class | Target | IC50 / Inhibition | Reference |

| Indanone Derivatives | Acetylcholinesterase (AChE) | 14.8 nM (compound 9) | |

| Indanone Derivatives | Acetylcholinesterase (AChE) | 18.6 nM (compound 14) | |

| Indanone-Carbamate Hybrids | Acetylcholinesterase (AChE) | 1.2 µM (compound 7h) | |

| Indanone-Carbamate Hybrids | Butyrylcholinesterase (BChE) | 0.3 µM (compound 7h) | |

| Indanone Derivatives | Aβ Aggregation | 85.5% inhibition (compound 9) | |

| Indanone Derivatives | Aβ Aggregation | 83.8% inhibition (compound 14) | |

| Indanone-Carbamate Hybrids | Aβ Aggregation | 86.8% inhibition (compound 7h) |

Parkinson's Disease

Indanone derivatives also hold promise for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. Methoxy-substituted 1-indanone derivatives have demonstrated nanomolar affinity for adenosine A1 and A2A receptors, which are non-dopaminergic targets for Parkinson's therapy.

Anticancer Potential

The 1-indanone scaffold has been investigated for its anticancer properties. Derivatives have shown cytotoxicity against various human cancer cell lines. For instance, certain 2-benzylidene-1-indanones exhibited potent cytotoxicity against breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cancer cells with IC50 values in the nanomolar range. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization. Furthermore, indanone-based thiazolyl hydrazone derivatives have shown promising activity against colon cancer cell lines, with some compounds being more effective than the standard drug irinotecan. These derivatives were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.

Quantitative Data on Indanone Derivatives for Anticancer Activity:

| Compound Class | Cell Line | IC50 | Reference |

| 2-Benzylidene-1-indanones | Breast (MCF-7), Colon (HCT), Leukemia (THP-1), Lung (A549) | 10 - 880 nM | |

| Indanone-based thiazolyl hydrazones | Colon Cancer Cell Lines | 0.41 ± 0.19 to 6.85 ± 1.44 µM | |

| 2-Benzylidene indanone | Various human carcinoma cells | 0.010 - 14.76 µM |

Anti-inflammatory Applications

Inflammation is a key component of many diseases, including neurodegenerative disorders and cancer. Indanone derivatives have demonstrated anti-inflammatory activity. For example, a series of isoxazole fused 1-indanones showed increased anti-inflammatory and antimicrobial activity. The anti-inflammatory effects of some 2-benzylidene-1-indanone derivatives are attributed to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel drug candidates. Below are representative protocols for key experiments involving indanone derivatives.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from established methods for related isomers. One common approach is the intramolecular Friedel-Crafts acylation of a suitable precursor.

Example Protocol (Hypothetical, based on similar syntheses):

-

Starting Material: 3-(3,4-Dimethoxyphenyl)propanoic acid.

-

Acylation: The carboxylic acid is converted to its acid chloride using a reagent like thionyl chloride or oxalyl chloride.

-

Cyclization: The resulting acid chloride undergoes an intramolecular Friedel-Crafts reaction in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) in an appropriate solvent (e.g., dichloromethane, nitrobenzene) to yield this compound.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Note: The specific reagents and reaction conditions would need to be optimized for the synthesis of the 6,7-dimethoxy isomer.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Protocol:

-

Reagents:

-

Acetylcholinesterase (AChE) enzyme solution.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Phosphate buffer (pH 8.0).

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to initiate the pre-incubation period (typically 15 minutes at room temperature).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay is used to monitor the formation of amyloid fibrils.

Protocol:

-

Reagents:

-

Aβ peptide (e.g., Aβ₁₋₄₂) solution.

-

Thioflavin T (ThT) solution.

-

Phosphate buffer (pH 7.4).

-

Test compounds (this compound derivatives) dissolved in a suitable solvent.

-

-

Procedure:

-

In a black 96-well plate, mix the Aβ peptide solution with the test compound at various concentrations.

-

Incubate the plate at 37°C with gentle shaking to induce aggregation.

-

At specified time points, add the ThT solution to each well.

-

Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) using a fluorescence plate reader. An increase in fluorescence indicates the formation of amyloid fibrils.

-

Calculate the percentage of inhibition of Aβ aggregation for each test compound concentration.

-

Visualizing Pathways and Workflows

Signaling Pathways in Neuroinflammation

Experimental Workflow for Screening Anti-Alzheimer's Agents

Conclusion

This compound represents a promising and relatively underexplored scaffold for the development of novel therapeutics. Drawing on the extensive research into the broader class of indanone derivatives, it is evident that this core structure holds significant potential for the design of multi-target agents against complex diseases like Alzheimer's, as well as for the development of new anticancer and anti-inflammatory drugs. The provided experimental protocols and visualized workflows offer a framework for researchers to further investigate and unlock the full therapeutic potential of this compound and its derivatives. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish clear structure-activity relationships and identify lead candidates for preclinical development.

A Comprehensive Technical Guide to the Synthesis of Substituted 1-Indanones

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structural motif integral to a wide array of natural products and pharmaceutically active compounds. Its presence in molecules with significant biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties, has established it as a critical target in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to substituted 1-indanones, offering a comparative analysis of key methodologies. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting and implementing the most suitable synthetic strategies for their specific needs.

Core Synthetic Strategies: An Overview

The construction of the 1-indanone core primarily relies on the intramolecular cyclization to form the five-membered ring. The most prominent and widely employed strategies include Intramolecular Friedel-Crafts Acylation, the Nazarov Cyclization, and various Transition-Metal-Catalyzed Reactions. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

A logical workflow for selecting a synthetic route is presented below.

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a foundational and widely used method for the synthesis of 1-indanones.[1] This reaction typically involves the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives, promoted by a Lewis or Brønsted acid catalyst.

The general workflow for this synthetic approach is outlined below.

Quantitative Data for Intramolecular Friedel-Crafts Acylation

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 3-Phenylpropionic acid | Polyphosphoric acid (PPA) | - | 80-90 | 30-60 min | High | [2] |

| 3-(p-Tolyl)propanoic acid | Polyphosphoric acid (PPA) | - | 80-90 | 30-60 min | High | [2] |

| 3-Phenylpropionyl chloride | AlCl₃ | Dichloromethane | 0 to RT | 2 h | 92 | [3] |

| 3-(4-Methoxyphenyl)propionic acid | Tb(OTf)₃ | o-Dichlorobenzene | 250 | 1 h | 74 | [4] |

| 3-(m-Chlorophenyl)propionic acid | Malonyl chloride, ZnCl₂ | Dichloromethane | RT | 2 h | 75.6 | [5] |

| Diethyl 2-(3,5-dimethoxybenzyl)malonate | Methanesulfonic acid | - | 100 | 2 h | 95 | [6] |

| 3-Arylpropionic acids | Triflic acid | Dichloromethane | 0 to RT | 30 min | 85-95 | [7] |

Detailed Experimental Protocols

Protocol 1: Cyclization of 3-Phenylpropionyl Chloride using AlCl₃ [3]

-

Reaction Setup: In a round-bottom flask, dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Acyl Chloride Formation: Slowly add oxalyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Friedel-Crafts Acylation: In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane and cool to 0 °C.

-

Reaction: Slowly add the prepared 3-phenylpropionyl chloride solution to the AlCl₃ suspension at 0 °C. After the addition, allow the reaction mixture to stir at room temperature for 2 hours.

-

Work-up: Pour the reaction mixture into a mixture of crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.

Protocol 2: Direct Cyclization of 3-(4-Methoxyphenyl)propionic Acid using Triflic Acid [7]

-

Reaction Setup: To a solution of 3-(4-methoxyphenyl)propionic acid (1.0 eq) in dichloromethane (0.1 M), add triflic acid (3.0 eq) dropwise at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture into ice-water. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to afford the pure 5-methoxy-1-indanone.

Nazarov Cyclization

The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones to produce cyclopentenones, which can be adapted for the synthesis of 1-indanones.[8][9] Typically, chalcones (1,3-diaryl-2-propen-1-ones) serve as precursors, offering a versatile route to this important class of compounds. Both Brønsted and Lewis acids can be employed to promote this transformation.[10]

The general workflow for the Nazarov cyclization is depicted below.

Quantitative Data for Nazarov Cyclization

| Precursor (Chalcone) | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1,3-Diphenyl-2-propen-1-one | Trifluoroacetic acid (TFA) | - | 120 (Microwave) | 20 min | High | [4] |

| Substituted Chalcones | Cu(OTf)₂ | Dichloromethane | RT | 1-4 h | High | [4] |

| Phenylalkynes and Aldehydes | SbF₅, EtOH | Dichloromethane | RT | 1 h | 60-90 | [11] |

| 2'-Iodochalcones | Pd(OAc)₂, PPh₃, HCO₂H, Et₃N | DMF | 80 | 12 h | 70-95 | [12] |

| Activated Divinyl Ketones | Hydroxylamine | - | RT | - | 60-79 |

Detailed Experimental Protocols

Protocol 3: Lewis Acid-Catalyzed Nazarov Cyclization using Cu(OTf)₂ [10]

-

Reaction Setup: To a solution of the chalcone derivative (1.0 eq) in anhydrous dichloromethane (0.1 M) at room temperature, add copper(II) triflate (Cu(OTf)₂, 0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated NH₄Cl solution. Extract the mixture with dichloromethane (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-indanone.

Protocol 4: Brønsted Acid-Catalyzed Nazarov Cyclization using Trifluoroacetic Acid (Microwave) [4]

-

Reaction Setup: Place the chalcone derivative (1.0 eq) in a microwave-safe reaction vessel and add trifluoroacetic acid (TFA) as both catalyst and solvent.

-

Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 20 minutes.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water. Neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.

-

Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired 1-indanone product.

Transition-Metal-Catalyzed Syntheses

A variety of transition-metal-catalyzed reactions have been developed for the synthesis of 1-indanones, often providing milder reaction conditions and greater functional group tolerance compared to classical methods.[13] Palladium, rhodium, and nickel are among the most commonly used metals for these transformations.[12]

A prominent example is the palladium-catalyzed one-pot Heck-aldol annulation cascade.[2][8]

Quantitative Data for Transition-Metal-Catalyzed Syntheses

| Starting Materials | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Bromobenzaldehydes, Vinyl ethers | Pd(OAc)₂/dppp | Ethylene Glycol | 115 | 16 | 70-90 | [2][8] |

| 2-Alkyl-1-ethynylbenzenes | TpRuPPh₃(CH₃CN)₂PF₆ | Toluene | 80 | 1-3 | 65-85 | [12] |

| Unsaturated Aryl Iodides, CO | Pd(OAc)₂/dppf | Toluene | 100 | 24 | 70-90 | [12] |

| Enones | Ni(COD)₂/(R)-BINAP | Toluene/MeOH | 25 | 24 | 80-95 (high ee) | [12] |

| Pinacolborane chalcone derivatives | [Rh(cod)Cl]₂/MonoPhos | Toluene | 50 | 12 | 85-95 (high ee) | [4] |

| Phenylalkynes, Aldehydes | [Rh(cod)Cl]₂, AgSbF₆ | Water | 50 | 12 | 70-90 | [14] |

Detailed Experimental Protocol

Protocol 5: Palladium-Catalyzed One-Pot Heck-Aldol Annulation [2]

-

Reaction Setup: To a sealed tube, add 2-bromobenzaldehyde (1.0 mmol), 2-hydroxy-ethyl vinyl ether (1.2 mmol), triethylamine (Et₃N, 1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 1 mol %), and 1,3-bis(diphenylphosphino)propane (dppp, 1.5 mol %).

-

Solvent Addition: Add ethylene glycol (4 mL) to the sealed tube.

-

Reaction Conditions: Heat the reaction mixture at 115 °C for 16 hours.

-

Work-up: Cool the reaction to room temperature. Add water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.

Conclusion

The synthesis of substituted 1-indanones can be achieved through a variety of robust and efficient methods. The classical intramolecular Friedel-Crafts acylation remains a reliable and straightforward approach, particularly for simpler substitution patterns. The Nazarov cyclization offers a powerful alternative, especially when chalcone-type precursors are readily accessible. For the synthesis of complex and highly functionalized 1-indanones, modern transition-metal-catalyzed methods, such as the palladium-catalyzed one-pot Heck-aldol annulation, provide superior efficiency, versatility, and milder reaction conditions. The selection of the optimal synthetic strategy will depend on the specific target molecule, available resources, and desired scale of the reaction. This guide provides the necessary data and protocols to enable an informed decision for the successful synthesis of this important class of compounds.

References

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. pcliv.ac.uk [pcliv.ac.uk]

- 9. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes [organic-chemistry.org]

- 12. Indanone synthesis [organic-chemistry.org]

- 13. Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

The Multi-Targeted Neuroprotective Mechanisms of Indanone Derivatives in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indanone scaffold has emerged as a cornerstone in the development of therapeutic agents for complex neurodegenerative diseases such as Alzheimer's and Parkinson's. Capitalizing on the clinical success of donepezil, research has expanded to uncover a new generation of indanone derivatives that exert their neuroprotective effects through a multi-pronged mechanism of action. These compounds are not limited to a single pathological pathway but instead modulate several key targets implicated in neuronal damage and cognitive decline. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug developers in the field. The primary mechanisms discussed include cholinesterase inhibition, modulation of amyloid-beta aggregation, inhibition of monoamine oxidase, and mitigation of oxidative stress and neuroinflammation.

Core Mechanism of Action: A Multi-Target Approach

Indanone derivatives represent a versatile class of molecules capable of interacting with multiple biological targets central to the pathology of neurodegenerative disorders. This multi-target-directed ligand (MTDL) approach is a significant departure from the traditional "one-target, one-drug" paradigm and is considered more suitable for multifactorial diseases like Alzheimer's.[1][2] The core indanone structure can be chemically modified to optimize its affinity and activity against a range of enzymes and pathological processes.[3]

The primary therapeutic targets include:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): To address the cholinergic deficit.[4]

-

Amyloid-Beta (Aβ) Peptides: To prevent the formation of neurotoxic plaques.[1][2]

-

Monoamine Oxidase-B (MAO-B): To modulate neurotransmitter levels, particularly dopamine.[3][5]

-

Oxidative Stress & Neuroinflammation: To protect against secondary neuronal damage pathways.[1][6]

-

Biometal Dyshomeostasis: To prevent metal-induced Aβ aggregation and oxidative stress.

The following diagram illustrates the multi-target engagement of indanone derivatives in the context of neurodegeneration.

Cholinesterase (ChE) Inhibition

A primary and well-established mechanism of action for many indanone derivatives, including donepezil, is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine that correlates with cognitive decline.[9][10] By reversibly inhibiting AChE, these compounds increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[7][9] Some derivatives also exhibit inhibitory activity against butyrylcholinesterase (BuChE), which can also hydrolyze acetylcholine and becomes more prominent as the disease progresses.

The following diagram illustrates the cholinergic synapse and the inhibitory action of indanone derivatives.

Quantitative Data: Cholinesterase Inhibition

The inhibitory potency of various indanone derivatives against AChE and BuChE is typically reported as the half-maximal inhibitory concentration (IC₅₀).

| Compound/Derivative | Target | IC₅₀ Value | Reference |

| Donepezil | AChE | In the low nM range | [1] |

| Compound 9 (Eur J Med Chem, 2014) | AChE | 14.8 nM | [1] |

| Compound 14 (Eur J Med Chem, 2014) | AChE | 18.6 nM | [1] |

| Compound 4b (ACS Chem Neurosci, 2022) | AChE | 0.78 µM | [2][11] |

| Compound 7h (DSpace Repository) | AChE | 1.2 µM | [12] |

| Compound 7h (DSpace Repository) | BuChE | 0.3 µM | [12] |

Modulation of Amyloid-Beta (Aβ) Aggregation

The aggregation of amyloid-beta peptides into soluble oligomers and insoluble plaques is a central pathological hallmark of Alzheimer's disease. These aggregates are neurotoxic and contribute to synaptic dysfunction and neuronal death. Several novel indanone derivatives have been specifically designed to interfere with this process.[1][13] They can inhibit the self-assembly of Aβ monomers and some have even been shown to disaggregate pre-formed amyloid fibrils.[1][13] This anti-aggregation activity is a crucial component of their multi-target profile, aiming to modify the disease course.

The diagram below outlines the amyloid cascade and the inhibitory points for indanone derivatives.

Quantitative Data: Aβ Aggregation Inhibition

| Compound/Derivative | Assay Condition | % Inhibition | Reference |

| Compound 9 (Eur J Med Chem, 2014) | Self-induced Aβ aggregation | 85.5% | [1][13] |

| Compound 14 (Eur J Med Chem, 2014) | Self-induced Aβ aggregation | 83.8% | [1][13] |

| Compound 4b (ACS Chem Neurosci, 2022) | Aβ₁₋₄₂ aggregation | 53.04% | [2][11] |

| Compound 7h (DSpace Repository) | Self-induced Aβ aggregation | 86.8% | [12] |

| Compound 41 (J Med Chem, 2012) | Self-induced Aβ aggregation (20 µM) | 80.1% | [14] |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases, particularly MAO-B, are enzymes that degrade monoamine neurotransmitters, including dopamine. The inhibition of MAO-B is a key therapeutic strategy in Parkinson's disease, as it increases dopaminergic neurotransmission in the brain.[5] Certain classes of indanone derivatives, such as C6-substituted and 2-benzylidene-1-indanones, have been identified as potent and selective MAO-B inhibitors.[5][11] This action makes them promising candidates for Parkinson's disease and suggests a broader applicability of the indanone scaffold beyond Alzheimer's.[3]

Quantitative Data: MAO Inhibition

| Compound Class/Derivative | Target | IC₅₀ Range/Value | Reference |

| C6-substituted indanones | MAO-B | 0.001 to 0.030 µM | [5] |

| 2-heteroarylidene-1-indanones | MAO-B | 0.0044 to 1.53 µM | [4] |

| 2-benzylidene-1-indanones | MAO-B | < 2.74 µM | [11] |

| Compound 41 (J Med Chem, 2012) | MAO-B | 7.5 µM | [14] |

Additional Neuroprotective Mechanisms

Beyond the primary targets, indanone derivatives exert neuroprotection through several other mechanisms:

-

Antioxidant Activity: Many derivatives possess the ability to scavenge free radicals and reduce oxidative stress, a common pathological feature that exacerbates neuronal damage.[1][15]

-

Anti-neuroinflammatory Effects: Some compounds have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6) in activated microglial cells.[6][16]

-

Biometal Chelation: Derivatives can sequester excess metal ions like copper, zinc, and iron, which are known to promote Aβ aggregation and generate reactive oxygen species.[14]

Detailed Experimental Protocols

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a spectrophotometric method to determine the in vitro inhibition of AChE.[8]

Workflow Diagram:

Materials:

-

Recombinant human Acetylcholinesterase (AChE)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Acetylthiocholine iodide (ATCI)

-

0.1 M Sodium Phosphate Buffer, pH 8.0

-

Test indanone derivatives dissolved in DMSO

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 3 mM DTNB solution in the phosphate buffer.

-

Prepare a 15 mM ATCI solution in deionized water (prepare fresh).

-

Prepare a stock solution of AChE in the phosphate buffer (e.g., 0.1 U/mL final concentration).[8]

-

Prepare serial dilutions of the indanone derivative stock solutions in phosphate buffer to achieve a range of final concentrations.

-

-

Assay Setup (in triplicate):

-

To each well of a 96-well plate, add:

-

140 µL of phosphate buffer

-

20 µL of AChE solution

-

20 µL of the indanone derivative working solution (or solvent for control wells).

-

-

-

Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[8]

-

Reaction Initiation: Add 20 µL of the 15 mM ATCI solution and 20 µL of the 3 mM DTNB solution to each well to start the reaction. The final volume should be 200 µL.[8]

-

Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Protocol 2: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol describes a fluorometric assay to monitor Aβ fibrillization and assess the inhibitory potential of indanone derivatives.[2]

Materials:

-

Synthetic Amyloid-Beta (1-42) peptide

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test indanone derivatives dissolved in DMSO

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Excitation ~440 nm, Emission ~485 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a 1 mM Aβ₁₋₄₂ stock solution by dissolving the peptide in an appropriate solvent (e.g., PBS) and ensuring it is monomeric.

-

Prepare a 1 mM ThT stock solution in PBS. Filter through a 0.22 µm filter. Store protected from light.[2]

-

On the day of the experiment, dilute the stocks to working concentrations (e.g., 20 µM Aβ₁₋₄₂ and 20 µM ThT in PBS).[2]

-

Prepare serial dilutions of the indanone derivatives in PBS. Ensure the final DMSO concentration is consistent and low (<1% v/v).

-

-

Assay Setup (in triplicate):

-